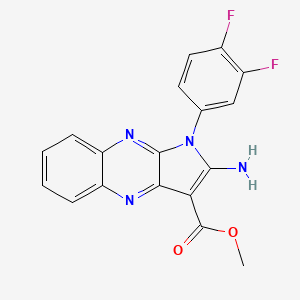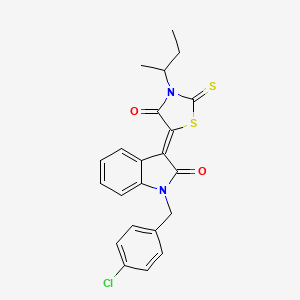![molecular formula C22H28 B11967022 Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene CAS No. 5698-88-4](/img/structure/B11967022.png)
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[142223,6]docosa-3,4,5,16,18,19-hexaene is a complex organic compound with the molecular formula C22H28 It is characterized by its unique tricyclic structure, which includes multiple fused rings and double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. These reactions help in constructing the complex tricyclic framework of the compound. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry and process optimization may enable scalable production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene has several scientific research applications, including:
Chemistry: Used as a model compound to study complex tricyclic structures and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.03,7]decane: Known for its cage-like structure and found in various natural products.
Bicyclo[2.2.2]octane: A simpler tricyclic compound used in synthetic chemistry.
Uniqueness
Tricyclo[1422
Propiedades
Número CAS |
5698-88-4 |
|---|---|
Fórmula molecular |
C22H28 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
tricyclo[14.2.2.23,6]docosa-1(18),3(22),4,6(21),16,19-hexaene |
InChI |
InChI=1S/C22H28/c1-2-4-6-8-19-10-14-21(15-11-19)18-22-16-12-20(13-17-22)9-7-5-3-1/h10-17H,1-9,18H2 |
Clave InChI |
SYHWDGVHTBCZLI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC2=CC=C(CC3=CC=C(CCCC1)C=C3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)



![diisobutyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967027.png)
